CTC - 102568-47-8

CTC

Catalog Number: EVT-1483136
CAS Number: 102568-47-8
Molecular Formula: C16H14ClN5
Molecular Weight: 311.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbon tetrachloride does not occur naturally and is produced through industrial processes. It is classified as a volatile organic compound (VOC) and is recognized for its potential carcinogenic effects. The compound affects multiple organ systems, including the liver, kidneys, and nervous system, making it a significant concern in environmental health.

Synthesis Analysis

Carbon tetrachloride is synthesized through several methods:

  1. Chlorination of Methane: The primary method involves the chlorination of methane in the presence of chlorine gas at high temperatures. This reaction can be represented as:
    CH4+4Cl2CCl4+4HCl\text{CH}_4+4\text{Cl}_2\rightarrow \text{CCl}_4+4\text{HCl}
  2. Direct Synthesis from Carbon Disulfide: Another method includes reacting carbon disulfide with chlorine.
  3. Laboratory Synthesis: In laboratory settings, carbon tetrachloride can be synthesized by reacting phosgene with sodium chloride.

Technical Details

The chlorination process typically results in a mixture of chlorinated hydrocarbons, which must be purified to isolate carbon tetrachloride.

Molecular Structure Analysis

The molecular structure of carbon tetrachloride features a central carbon atom bonded to four chlorine atoms arranged tetrahedrally. The structural formula can be represented as:

ClClCClCl\begin{array}{c}\text{Cl}\\|\\\text{Cl}-\text{C}-\text{Cl}\\|\\\text{Cl}\end{array}

Data

  • Molecular Weight: 153.82 g/mol
  • Boiling Point: 76.72 °C
  • Melting Point: -22.92 °C
  • Density: 1.594 g/cm³ at 20 °C
Chemical Reactions Analysis

Carbon tetrachloride undergoes various chemical reactions:

  1. Hydrolysis: In the presence of water, it can hydrolyze to form hydrochloric acid and carbon dioxide under specific conditions:
    CCl4+2H2OCO2+4HCl\text{CCl}_4+2\text{H}_2\text{O}\rightarrow \text{CO}_2+4\text{HCl}
  2. Reduction: It can be reduced to form chlorinated hydrocarbons or hydrocarbons through reactions with reducing agents like zinc or lithium aluminum hydride.
  3. Decomposition: At high temperatures, carbon tetrachloride can decompose into phosgene and chlorine gas.

Technical Details

Mechanism of Action

Carbon tetrachloride exerts its toxic effects primarily through metabolic activation in the liver. The compound is metabolized by cytochrome P450 enzymes to form reactive free radicals that cause lipid peroxidation and cellular damage. This process leads to hepatotoxicity and potential carcinogenic effects.

Data

  • Metabolism Pathway: CCl₄ → CCl₃• (trichloromethyl radical) → Reactive intermediates causing cell damage.
  • Health Effects: Chronic exposure can result in liver cirrhosis, renal failure, and increased cancer risk.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Sweet-smelling
  • Solubility: Sparingly soluble in water but miscible with organic solvents such as alcohols and ethers.

Chemical Properties

  • Stability: Stable under normal conditions but decomposes upon heating.
  • Reactivity: Reacts with strong oxidizing agents and bases.
Introduction to Circulating Tumor Cells (CTCs)

Biological Definition and Ontological Classification of CTCs

CTCs are defined by their origin, phenotype, and biological behavior. They are malignant cells derived from epithelial tissues (carcinomas) that have undergone molecular alterations enabling detachment from the primary tumor mass, invasion through the basement membrane, and survival within the harsh circulatory environment [1] [3]. Unlike normal epithelial cells that undergo anoikis (detachment-induced apoptosis) when separated from their extracellular matrix, CTCs exhibit anoikis resistance—a hallmark capability essential for their survival in circulation [8]. This resistance is facilitated by aberrant signaling pathways and survival mechanisms acquired during malignant transformation.

Ontological Classification Based on Molecular and Morphological Features:CTC heterogeneity reflects tumor evolution and adaptation. Classification encompasses epithelial/mesenchymal status, size, viability, and cluster formation:

Table 1: Classification of Circulating Tumor Cell Subtypes

CTC SubtypeDefining CharacteristicsBiomarkersClinical/Biological Significance
Traditional CTCsEpithelial phenotype; intact nucleus; larger size & irregular morphologyEpCAM+/CK+/CD45-Standard detection target; correlate with tumor burden
Cytokeratin-Negative CTCsLoss of epithelial markers; may exhibit mesenchymal or stem-like featuresEpCAM-/CK-/CD45-; Vimentin+, N-cadherin+, Twist+Associated with EMT; increased metastatic potential; resistant to conventional detection/therapy
Apoptotic CTCsExhibiting nuclear fragmentation, cytoplasmic blebbingCK+/CD45-; Caspase activationIndicator of treatment response; poor survival if persistent
Small CTCsCytokeratin-positive but size similar to WBCsCK+/CD45-; small size biomarkersLinked to aggressive disease/small cell carcinoma differentiation
CTC ClustersHomotypic (cancer cells only) or Heterotypic (cancer cells + platelets/WBCs/endothelial cells)Cell adhesion molecules (e.g., plakoglobin)23-50x higher metastatic potential; resistant to shear stress/immune attack; poor prognosis

Molecular Marker Landscape:EpCAM (Epithelial Cell Adhesion Molecule) remains the most widely used CTC capture antigen, particularly for carcinomas of the breast, prostate, and colon [1] [4] [8]. However, reliance on EpCAM has significant limitations:

  • EpCAM Expression Variability: Tumors like neurogenic cancers inherently express low EpCAM. More critically, CTCs undergoing Epithelial-Mesenchymal Transition (EMT) actively downregulate EpCAM and cytokeratins (e.g., CK8, CK18, CK19), upregulating mesenchymal markers (e.g., Vimentin, N-cadherin, Twist, Snail) to enhance motility and invasiveness [1] [3] [4].
  • Hybrid E/M Phenotype: Many CTCs exhibit a hybrid epithelial/mesenchymal state, co-expressing some epithelial markers alongside mesenchymal markers. This phenotype, often associated with stemness (expression of ALDH1, CD44, CD133), confers high metastatic potential and resistance [3] [4].
  • Tumor-Specific Markers: Beyond epithelial/mesenchymal markers, CTCs express cancer-type-specific antigens (e.g., HER2 in breast cancer, PSA/PSMA in prostate cancer, CEA in colorectal cancer) [1] [8]. Discordance in marker expression (e.g., HER2) between primary tumors and CTCs highlights clonal evolution and selection pressures [1].

Historical Milestones in CTC Discovery and Research Evolution

The journey of CTC research spans over 150 years, marked by technological breakthroughs and paradigm shifts:

  • Initial Observation (1869): Australian physician Thomas Ashworth first described cells resembling cancer cells in the blood of a deceased metastatic cancer patient. By comparing these cells morphologically to cells from the patient's tumors, he postulated their tumor origin and role in metastasis, laying the foundational concept [3] [8].
  • Technological Stasis and Renewed Interest (Mid-20th Century): Limited by technology, CTC research languished for decades. The development of monoclonal antibody technology in the 1970s/80s provided essential tools for specific cell identification and isolation [8].
  • Emergence of Enrichment/Detection Platforms (1990s-2000s): Research intensified with new methods:
  • Immunomagnetic Separation: Using antibodies (primarily anti-EpCAM) bound to magnetic beads to pull CTCs from blood [8].
  • RT-PCR for CTC Markers: Sensitive detection of tumor-specific mRNA transcripts (e.g., PSA, CEA) [8].
  • FDA Clearance and Clinical Validation (2004): The CellSearch® System (Veridex/Janssen Diagnostics) became the first FDA-cleared platform for CTC enumeration. Its methodology involves EpCAM-based immunomagnetic enrichment, followed by fluorescent staining (CK+, DAPI+, CD45-) for identification. Landmark studies demonstrated the prognostic power of CTC counts in metastatic breast (≥5 CTCs/7.5ml blood associated with worse PFS and OS), prostate, and colorectal cancers [8] [10].
  • Addressing Heterogeneity and EMT (2010s-Present): Recognition of EpCAM-negative/EMT CTCs drove development of label-free technologies (e.g., size-based filtration, density gradient centrifugation, dielectric properties) and negative depletion strategies (removing CD45+ cells) [1] [4] [8]. Microfluidic devices (e.g., CTC-Chip, NanoVelcro) improved capture efficiency and purity. Single-cell analysis (genomics, transcriptomics, proteomics) of isolated CTCs unveiled unprecedented heterogeneity and mechanisms of resistance [1] [4] [8].
  • Functional Studies and Metastasis Modeling (2020s): Techniques like the mouse blood-exchange model enabled real-time measurement of endogenous CTC kinetics (intravasation rates: 60-107,000 CTCs/hour; half-life: 40-260 seconds in mice), directly demonstrating their metastatic potential upon transfer [2] [7].

Table 2: Key Historical Milestones in CTC Research

YearMilestoneSignificance
1869Thomas Ashworth's observation of tumor-like cells in bloodFirst description of CTCs; proposed role in metastasis
1970sDevelopment of monoclonal antibody technologyEnabled specific antigen targeting for future CTC isolation
1990sAdvent of immunomagnetic separation & RT-PCR for CTC detectionImproved sensitivity; allowed initial clinical correlation studies
2004FDA clearance of CellSearch® System for metastatic breast cancerFirst standardized, clinically validated CTC detection platform; established CTC count as prognostic biomarker
2008Discovery of CTC clusters by Aceto et al. (though observed earlier)Revealed clusters have vastly higher metastatic potential than single cells
2010sDevelopment of microfluidic chips & label-free isolation techniquesImproved capture of EpCAM-low/negative CTCs (EMT, stem-like); enabled study of CTC heterogeneity
2010sApplication of single-cell sequencing to CTCsUnlocked genomic/transcriptomic profiling of individual CTCs, revealing evolution and resistance mechanisms
2021Mouse blood-exchange model for endogenous CTC kinetics (Micalizzi et al.)Directly measured CTC intravasation rates and half-life; proved metastatic capacity of transferred CTCs [2] [7]

Pathophysiological Significance in Metastatic Cascade

CTCs are central mediators of metastasis, a multi-step process often termed the "metastatic cascade." Their presence signifies active disease dissemination, and their biological properties dictate metastatic efficiency:

  • Intravasation: Entry into Circulation
  • CTCs originate from the primary tumor or metastatic sites. Detachment requires overcoming cell-cell adhesion (loss of E-cadherin) and cell-ECM adhesion, facilitated by EMT and protease secretion (e.g., MMPs) [1] [3] [4].
  • Intravasation can be active (migratory cells invade through vessel walls) or passive (cells shed into leaky tumor vasculature). Rates vary dramatically by cancer type and stage, as measured in mouse models (60-107,000 CTCs/hour) [2] [7].
  • Survival in the Circulation: Overcoming Hostile Conditions
  • CTCs face extreme challenges: shear stress, anoikis, and immune surveillance (NK cells, macrophages). Most perish rapidly (half-life: 40-260 seconds in mice, estimated minutes-hours in humans) [2] [3] [7].
  • Survival mechanisms include:
  • Platelet Shielding: Platelets form thrombi around CTCs via tumor-expressed Tissue Factor (TF/CD142). This provides physical protection from shear stress, cloaks tumor antigens enabling immune evasion (e.g., by transferring MHC-I or inhibiting NK cells), and secretes pro-EMT factors (e.g., TGF-β) [3] [4].
  • Interaction with Leukocytes: Binding to neutrophils (forming CTC-neutrophil clusters) promotes cell cycle progression and metastasis; monocytes/macrophages can facilitate extravasation [3] [4].
  • EMT and Stemness: The mesenchymal state enhances resistance to stress and apoptosis. Co-expression of stemness markers (ALDH1, CD44, CD133) further increases survival and regenerative potential [1] [3] [4].
  • Cluster Formation: Homotypic (CTC-CTC) or heterotypic (CTC-immune cell/platelet/fibroblast) clusters (microemboli) provide survival advantages via intercellular signaling, protection from shear forces, and collective resistance to anoikis and immune attack. Clusters have significantly higher metastatic potential than single cells [1] [3] [8].
  • Extravasation: Exit from Circulation and Colonization
  • CTCs arrest in capillary beds of distant organs (often size-based or receptor-guided - e.g., CXCR4 on CTCs binding to SDF-1 in bone marrow/liver/lung) [3] [5].
  • Extravasation involves adhesion to endothelial cells, diapedesis (transmigration), and invasion into the parenchyma. Platelets and leukocytes actively facilitate this process [3] [4].
  • Successful colonization requires adaptation to the new microenvironment ("soil"). Mesenchymal-Epithelial Transition (MET) may help revert to a proliferative epithelial state. Dormancy is common, where CTCs/CSCs persist quiescently for years before proliferating into overt metastases, influenced by niche factors and immune control [3] [5].

Table 3: CTC Roles in Key Steps of the Metastatic Cascade

Metastatic StepCTC ChallengesCTC Survival/Adaptation MechanismsOutcome
IntravasationBreaking cell/matrix adhesion; traversing vessel wallEMT (↓E-cadherin, ↑motility); protease secretion (MMPs); passive entry via leaky vasculatureEntry into bloodstream/lymphatics
Circulation SurvivalShear stress; anoikis; immune attack (NK cells, macrophages)Platelet cloaking (physical shield, immune evasion, TGF-β release); EMT/stemness; cluster formation; leukocyte interactionsVast majority perish; surviving CTCs are preconditioned for metastasis
ExtravasationAdhesion to endothelia; transmigration; new microenvironmentAdhesion molecule expression; platelet/leukocyte-assisted diapedesis; CXCR4/SDF-1 chemotaxisEntry into distant organ parenchyma
ColonizationHostile niche; immune surveillance; need to proliferateDormancy (cell cycle arrest); MET (re-epithelialization); stemness; adaptation to local niche factorsMicrometastasis formation; eventual outgrowth into clinically detectable macrometastasis (months-years)

The Cancer Exodus Hypothesis proposes that CTC clusters, rather than single cells, are the primary functional units of metastasis. These clusters maintain cell-cell contacts throughout the metastatic journey, facilitating collective survival, extravasation, and colonization, thereby explaining their disproportionately high metastatic efficiency [8]. Understanding the pathophysiological journey of CTCs, from their molecular origins to their critical roles in each step of metastasis, is paramount for developing strategies to block cancer dissemination and improve patient outcomes. CTC research continues to illuminate the "black box" of metastasis, driving innovations in liquid biopsy and metastasis-targeted therapies.

Properties

CAS Number

102568-47-8

Product Name

CTC

Molecular Formula

C16H14ClN5

Molecular Weight

311.77

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.